![molecular formula C10H15NOSe B12540731 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol CAS No. 676237-45-9](/img/structure/B12540731.png)
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol is an organoselenium compound characterized by the presence of a selanyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol typically involves the reaction of 4-bromophenol with (2R)-3-aminobutan-2-yl selenide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol undergoes various chemical reactions, including:
Oxidation: The selanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selanyl group back to its original state or to other selenium-containing species.
Substitution: The phenol ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include selenoxide, selenone, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in various organic transformations.
Biology: The compound exhibits potential antioxidant properties, making it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has shown that organoselenium compounds, including this compound, have potential therapeutic applications due to their anticancer, antimicrobial, and neuroprotective activities.
Industry: The compound can be used in the development of new materials with enhanced properties, such as improved thermal stability and resistance to oxidation.
Wirkmechanismus
The mechanism of action of 4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol involves its interaction with various molecular targets and pathways. The selanyl group can participate in redox reactions, influencing cellular redox balance and modulating the activity of enzymes involved in oxidative stress responses. Additionally, the compound can interact with cellular membranes and proteins, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ebselen: A well-known organoselenium compound with antioxidant and anti-inflammatory properties.
Selenocysteine: A naturally occurring amino acid containing selenium, known for its role in redox biology.
Selenomethionine: Another selenium-containing amino acid with antioxidant properties.
Uniqueness
4-{[(2R)-3-Aminobutan-2-yl]selanyl}phenol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Unlike other organoselenium compounds, it combines the properties of a phenol ring with a selanyl group, offering a versatile platform for further functionalization and application in various fields.
Eigenschaften
CAS-Nummer |
676237-45-9 |
|---|---|
Molekularformel |
C10H15NOSe |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
4-[(2R)-3-aminobutan-2-yl]selanylphenol |
InChI |
InChI=1S/C10H15NOSe/c1-7(11)8(2)13-10-5-3-9(12)4-6-10/h3-8,12H,11H2,1-2H3/t7?,8-/m1/s1 |
InChI-Schlüssel |
JUUIRLSGNLUELW-BRFYHDHCSA-N |
Isomerische SMILES |
C[C@H](C(C)N)[Se]C1=CC=C(C=C1)O |
Kanonische SMILES |
CC(C(C)[Se]C1=CC=C(C=C1)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


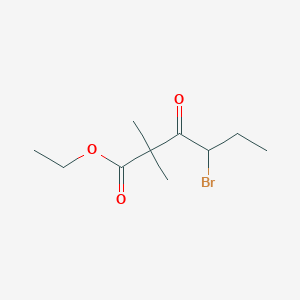
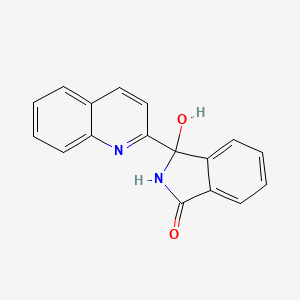
methanone](/img/structure/B12540679.png)
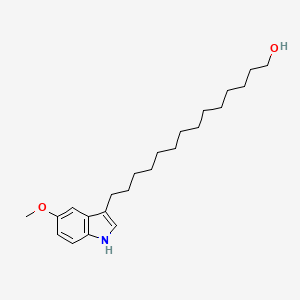

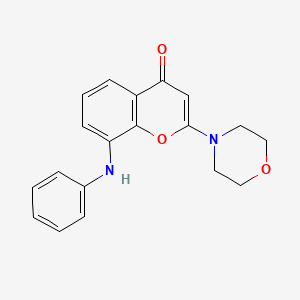
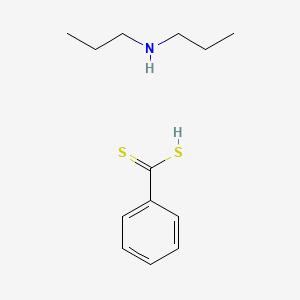
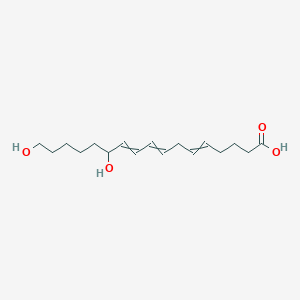
![Benzene, [[(1,1-dimethyl-2-nonynyl)oxy]methyl]-](/img/structure/B12540724.png)
![N-[4-[3-[4,6-bis[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]phenyl]-6-[3,3-dimethylbutanoyl(propyl)amino]-1,3,5-triazin-2-yl]-3,3-dimethyl-N-propylbutanamide](/img/structure/B12540726.png)
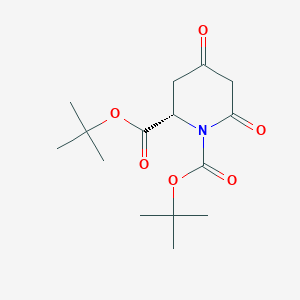
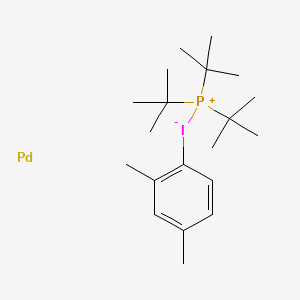
![7-[(2-bromoacetyl)amino]-N-phenylheptanamide](/img/structure/B12540747.png)

